Tolfenpyrad-benzoic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
4-[4-[[(4-chloro-5-ethyl-2-methylpyrazole-3-carbonyl)amino]methyl]phenoxy]benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20ClN3O4/c1-3-17-18(22)19(25(2)24-17)20(26)23-12-13-4-8-15(9-5-13)29-16-10-6-14(7-11-16)21(27)28/h4-11H,3,12H2,1-2H3,(H,23,26)(H,27,28) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRVSUNMIWLQBQJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN(C(=C1Cl)C(=O)NCC2=CC=C(C=C2)OC3=CC=C(C=C3)C(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20ClN3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biochemical Pathways and Biotransformation of Tolfenpyrad Benzoic Acid
In Vivo Metabolic Fate of Tolfenpyrad (B1681338) Leading to Tolfenpyrad-benzoic Acid
Mammalian Metabolic Profiles
In mammals, tolfenpyrad is readily absorbed and extensively metabolized, primarily in the liver. medchemexpress.com The metabolic pathways are characterized by oxidative processes that modify the parent compound.
Studies in rats have provided a detailed understanding of how tolfenpyrad is processed in the liver. A key transformation is the oxidation of the methyl group on the tolyloxy ring of the tolfenpyrad molecule, which directly leads to the formation of this compound (PT-CA). fsc.go.jp Following this initial oxidation, further metabolic changes can occur, such as the oxidation of the ethyl group on the pyrazole (B372694) ring to form OH-PT-CA, which can then undergo conjugation to create Sul-OH-PT-CA. fsc.go.jp
Following oral administration in rats, tolfenpyrad is rapidly metabolized, with PT-CA being the main metabolite detected in plasma, liver, and kidney, accounting for approximately 90% or more of the total metabolites in these tissues. fsc.go.jpfao.org This indicates a swift and efficient conversion of the parent compound. fao.org The metabolism of tolfenpyrad also involves the cleavage of the C-N bond in the benzylamine (B48309) moiety, though this appears to be a less common pathway. fsc.go.jp
In humans, the metabolic pathways of tolfenpyrad appear to be similar to those observed in rats. The primary route of metabolism involves the oxidation of the methyl group on the benzene (B151609) ring, resulting in the formation of PT-CA as the major metabolite. oup.comoup.com Further metabolic steps can include hydroxylation of the ethyl group on the pyrazole ring, which can be followed by dehydration. oup.comoup.com
Analysis of plasma from a human poisoning case identified PT-CA as a major metabolite, with its concentration being higher than that of the parent compound, tolfenpyrad. oup.comoup.com In addition to PT-CA, other metabolites such as hydroxy-TFP, dehydro-TFP, and hydroxy-PTCA have also been identified, suggesting a complex series of biotransformation reactions. oup.comoup.comresearchgate.net These findings are consistent with in vitro experiments using a rat liver S-9 system, indicating a similarity in metabolic processing between the two species. oup.com
In rats, the primary route of excretion for tolfenpyrad and its metabolites is through the feces. fao.orgfao.org Following a single oral dose, approximately 88-93% of the radioactivity is excreted in the feces within seven days, while only 2-3% is found in the urine. fao.orgfao.org The major component found in fecal extracts is the metabolite PT-CA, accounting for 24-49% of the administered dose, while unchanged tolfenpyrad represents a smaller fraction (4-15%). fao.org
Biliary excretion is a significant pathway, with 50-67% of the administered dose being excreted into the bile within 48 hours. fao.org The major metabolites in bile are conjugates of PT-CA, including PT-CA-TA and PT-CA-Gluc, along with PT-CA itself. who.int This indicates extensive conjugation of PT-CA in the liver prior to biliary excretion. fao.orgwho.int Once in the gastrointestinal tract, these conjugates can be deconjugated, leading to the presence of PT-CA in the feces. fao.orgwho.int
Tissue distribution studies in rats show that the highest concentrations of radioactivity are found in the liver, kidney, and brown fat. fao.orgwho.int Notably, in plasma, liver, and kidney, 91-100% of the radioactivity corresponds to the metabolite PT-CA, underscoring the rapid and extensive metabolism of tolfenpyrad to this benzoic acid derivative. fao.orgwho.int
Plant Metabolic Pathways
In plants, the metabolism of tolfenpyrad also leads to the formation of this compound (PT-CA). fao.org Studies on various crops, including cabbage, eggplant, and peaches, have shown that while the parent compound, tolfenpyrad, often remains a significant portion of the residue, several metabolites are consistently identified. fsc.go.jpfao.org
In cabbage, for instance, metabolites such as OH-PT, OH-PAM, PAM, and PT-CA have been detected. fao.org Similarly, in eggplants, the major metabolic pathways include the hydroxylation of the methyl group on the tolyl ring to form PT-OH and subsequent oxidation to PT-CA. fsc.go.jp In peaches, PT-CA was a major metabolite found in the leaves. fsc.go.jp The metabolic pathways across different plant species appear to be comparable, with PT-CA being a consistently identified product. fao.org
In Vitro Metabolism Investigations
In vitro studies using rat liver S-9 fractions have further elucidated the metabolic pathways of tolfenpyrad. These experiments have confirmed that the major metabolic transformations include the oxidation of the methyl group on the tolyloxy ring to form PT-CA. fsc.go.jp Other significant pathways observed in vitro are the ω-1 oxidation (hydroxylation and carbonylation) of the ethyl group on the pyrazole ring. who.int
In these in vitro systems, PT-CA, OH-PT-CA, and CO-PT-CA were identified as major metabolites. fsc.go.jp These findings from in vitro studies align with the metabolic profiles observed in vivo, reinforcing the primary role of hepatic enzymes in the biotransformation of tolfenpyrad to its benzoic acid derivative. fsc.go.jpoup.com
Environmental Degradation Pathways Forming this compound
The formation of this compound is a critical step in the environmental degradation of tolfenpyrad. Two key pathways contributing to its formation are photolytic degradation in aquatic systems and oxidative biotransformation.
Photolytic Degradation Processes in Aquatic Systems
Tolfenpyrad is susceptible to degradation in the presence of sunlight in aquatic environments. regulations.gov Laboratory studies have demonstrated that aqueous photolysis is a likely degradation route in shallow and clear waters. regulations.gov The primary mechanism involves the oxidation of the methyl group on the tolyloxy ring of the tolfenpyrad molecule, which leads to the formation of this compound (PT-CA) among other degradation products. regulations.gov
Research has established a representative half-life for the aqueous photolysis of tolfenpyrad.
| Environmental Compartment | Condition | Half-life | Reference |
| Aquatic Systems | pH 7, 25°C, 40°N sunlight | 24 days | regulations.gov |
| Aquatic Systems | Sunlight exposure | ~24 days | regulations.gov |
This interactive table provides a summary of the photolytic degradation half-life of tolfenpyrad in aquatic environments.
Studies have shown that while tolfenpyrad is stable against hydrolysis, its degradation in water is significantly influenced by photolysis. regulations.gov In one study, the concentration of tolfenpyrad in water exposed to sunlight decreased by 24.85% in five days after an initial 10-day period of slower degradation. regulations.gov This process is a key contributor to the presence of this compound in surface water that may become contaminated through spray drift or runoff.
Oxidative Biotransformation Mechanisms
Oxidative biotransformation is a fundamental process in the breakdown of tolfenpyrad, leading to the formation of this compound. This transformation is observed in various biological systems, including mammals and microorganisms in the soil.
The primary mechanism is the oxidation of the methyl group on the benzene ring of tolfenpyrad. oup.comherts.ac.uk This reaction is catalyzed by enzymatic systems, particularly those involving cytochrome P450 enzymes. researchgate.net The initial oxidation forms an alcohol intermediate (PT-OH), which is further oxidized to an aldehyde (PT-CHO) and then to the stable carboxylic acid, this compound (PT-CA). regulations.govfsc.go.jp
In vivo studies in rats have shown that tolfenpyrad is rapidly metabolized in the liver, with this compound being the main metabolite, accounting for approximately 90% of the total metabolites in plasma, liver, and kidney. fsc.go.jpwho.int This indicates an extensive and rapid metabolism of the parent compound. who.intmedchemexpress.com Further metabolic steps can occur, such as the hydroxylation of the ethyl group on the pyrazole ring of PT-CA to form OH-PT-CA. fsc.go.jpwho.int
In humans, a plausible metabolic pathway also involves the oxidation of the methyl group on the benzene ring to produce PT-CA as the major metabolite. oup.comherts.ac.uk Studies using human liver microsomes have confirmed the formation of this compound as an abundant and stable metabolite through phase I metabolism. regulations.gov
The following table summarizes the key metabolites formed through oxidative biotransformation of tolfenpyrad.
| Metabolite | Precursor | Transformation | Biological System | Reference |
| This compound (PT-CA) | Tolfenpyrad | Oxidation of the methyl group on the tolyloxy ring | Rats, Humans | oup.comherts.ac.ukwho.int |
| PT-OH | Tolfenpyrad | Hydroxylation of the methyl group on the tolyl ring | Plants | fsc.go.jp |
| PT-CHO | PT-OH | Oxidation of the alcohol to an aldehyde | Plants, Soil | regulations.govfsc.go.jp |
| OH-PT-CA | This compound (PT-CA) | Oxidation of the ethyl group on the pyrazole ring | Rats | fsc.go.jpwho.int |
This interactive table details the major metabolites resulting from the oxidative biotransformation of tolfenpyrad.
Mechanistic Studies on the Biological Activity of Tolfenpyrad Benzoic Acid
Inhibition of Mitochondrial Respiration
A key mechanism of Tolfenpyrad-benzoic acid's biological activity is its interference with mitochondrial respiration, the process by which cells generate most of their energy. researchgate.netregulations.gov
Specificity Towards Complex I of the Electron Transport Chain
This compound, much like its parent compound, is a potent inhibitor of Complex I (NADH:ubiquinone oxidoreductase) of the mitochondrial electron transport chain. regulations.govwho.intfsc.go.jpfao.org This enzyme complex is the first and largest of the five complexes involved in oxidative phosphorylation. By specifically targeting and inhibiting Complex I, this compound disrupts the transfer of electrons from NADH to ubiquinone, a critical initial step in the electron transport chain. fsc.go.jp Studies on bovine myocardial mitochondria have shown that while Tolfenpyrad (B1681338) itself strongly inhibits Complex I, its metabolite, this compound (referred to as PT-CA in some studies), exhibits a lesser degree of inhibition. fsc.go.jp
Table 1: Inhibitory Effects on Mitochondrial Complex I
| Compound | Target | Effect | IC50 Value | Source |
| Tolfenpyrad | Rat Liver Mitochondrial System | Strong Inhibition | 0.0078 µg/mL | fsc.go.jp |
| Tolfenpyrad | Bovine Myocardial Mitochondrial Complex I | Strong Inhibition | 0.003 µg/mL | fsc.go.jp |
| This compound (PT-CA) | Bovine Myocardial Mitochondrial Complex I | Little Inhibition | Not specified | fsc.go.jp |
Consequences for Cellular Adenosine (B11128) Triphosphate (ATP) Synthesis
The inhibition of the electron transport chain at Complex I has profound consequences for cellular energy production. The flow of electrons through the chain creates a proton gradient across the inner mitochondrial membrane, which in turn drives the synthesis of adenosine triphosphate (ATP) by ATP synthase. oup.com By blocking this initial step, this compound effectively halts the entire process, leading to a significant reduction in ATP synthesis. regulations.gov This disruption of the cell's primary energy currency can lead to cell death.
Cellular and Molecular Responses
Beyond its direct impact on energy production, this compound elicits a range of cellular and molecular responses, further contributing to its biological effects.
Disruption of Purine (B94841) Metabolism
Research has demonstrated that both Tolfenpyrad and this compound significantly disrupt purine metabolism in hepatic cells. nih.gov Purines are essential building blocks for nucleic acids (DNA and RNA) and are also critical components of energy-carrying molecules like ATP and GTP. nih.gov The disruption of purine metabolism can interfere with these vital cellular functions. nih.gov Studies using human liver models have shown that this compound accumulates as a stable metabolite and, along with its parent compound, perturbs the delicate balance of purine synthesis and degradation pathways.
Perturbation of Glutathione (B108866) Metabolism
In addition to purine metabolism, this compound also perturbs glutathione metabolism. nih.gov Glutathione is a crucial antioxidant that plays a key role in protecting cells from damage caused by reactive oxygen species. It is involved in the detoxification of harmful substances and the maintenance of the cellular redox state. Disruption of glutathione metabolism can leave cells vulnerable to oxidative damage and can impair their ability to handle toxic compounds. nih.gov
Induction of Oxidative Stress
The inhibition of the mitochondrial electron transport chain by this compound is closely linked to the induction of oxidative stress. nih.gov When the electron flow is impeded, electrons can leak from the chain and react with molecular oxygen to form superoxide (B77818) radicals and other reactive oxygen species (ROS). An overproduction of ROS can overwhelm the cell's antioxidant defenses, leading to oxidative stress. This condition can cause widespread damage to cellular components, including lipids, proteins, and DNA, and is associated with mitochondrial damage and cell death. nih.govresearchgate.netebi.ac.uk
Table 2: Summary of Cellular and Molecular Responses to this compound
| Cellular Process Affected | Key Molecules Involved | Consequence | Source |
| Purine Metabolism | Purine nucleotides (e.g., ATP, GTP) | Disruption of nucleic acid and energy molecule synthesis | nih.gov |
| Glutathione Metabolism | Glutathione | Impaired antioxidant defense and detoxification | nih.gov |
| Oxidative Stress | Reactive Oxygen Species (ROS) | Damage to lipids, proteins, and DNA; mitochondrial damage | nih.govmetabolomics.se |
Mitochondrial Damage and Associated Cellular Death Pathways
Research indicates that this compound, a significant and stable oxidative metabolite of the pesticide tolfenpyrad, is closely associated with mitochondrial damage and subsequent cell death. nih.gov The parent compound, tolfenpyrad, is known to act primarily by inhibiting complex I of the mitochondrial respiratory electron transport chain. who.intfao.orgresearchgate.net This inhibition disrupts the production of adenosine triphosphate (ATP), the primary energy currency of the cell, leading to cellular dysfunction and death. Studies on the biotransformation of tolfenpyrad have highlighted that this compound (PT-CA) is a particularly abundant and stable product. nih.gov
Investigations into the hepatotoxicity of tolfenpyrad and its metabolites have revealed that both tolfenpyrad and this compound exhibit comparable metabolic profiles in HepG2 cells. nih.gov Both compounds were found to significantly disrupt purine and glutathione metabolism, processes intrinsically linked to oxidative stress, mitochondrial damage, and ultimately, cell death. nih.gov The disruption of these critical metabolic pathways underscores the role of this compound in inducing cellular damage.
The damage to mitochondria, the powerhouses of the cell, can trigger specific cellular death pathways. One of the primary mechanisms is the intrinsic pathway of apoptosis, also known as mitochondria-mediated cell death. nih.gov This pathway is typically initiated by intracellular stress signals, such as DNA damage and high levels of reactive oxygen species (ROS), which can be a consequence of disrupted mitochondrial function. nih.gov
When the mitochondrial electron transport chain is inhibited, it can lead to an increase in the production of ROS, causing oxidative stress. This stress can damage cellular components, including the mitochondria themselves. A key event in the intrinsic apoptotic pathway is the mitochondrial outer membrane permeabilization (MOMP). nih.gov This allows for the release of pro-apoptotic proteins, such as cytochrome c, from the mitochondrial intermembrane space into the cytoplasm. nih.gov
Once in the cytoplasm, cytochrome c binds to the apoptotic protease-activating factor 1 (Apaf-1), which then recruits and activates pro-caspase-9. nih.gov Activated caspase-9 proceeds to cleave and activate downstream effector caspases, such as caspase-3 and caspase-7. nih.gov These effector caspases are responsible for the execution phase of apoptosis, cleaving a multitude of cellular substrates and leading to the characteristic morphological changes of apoptosis, including cell shrinkage, chromatin condensation, and the formation of apoptotic bodies. nih.gov
The following table summarizes the key molecules and their roles in the cellular death pathway initiated by mitochondrial damage:
| Molecule | Role in Cellular Death Pathway |
| This compound (PT-CA) | Induces mitochondrial damage by disrupting purine and glutathione metabolism. nih.gov |
| Complex I | Site of inhibition in the mitochondrial respiratory electron transport chain. who.intfao.orgresearchgate.net |
| Reactive Oxygen Species (ROS) | Increased production due to mitochondrial dysfunction, leading to oxidative stress. nih.gov |
| Cytochrome c | Released from mitochondria following MOMP; activates the apoptosome. nih.gov |
| Apaf-1 | Binds to cytochrome c to form the apoptosome and recruit pro-caspase-9. nih.gov |
| Caspase-9 | Initiator caspase activated by the apoptosome. nih.gov |
| Caspase-3 and Caspase-7 | Effector caspases that execute the apoptotic program. nih.gov |
Ecotoxicological and Toxicological Implications of Tolfenpyrad Benzoic Acid
Mammalian Toxicological Assessments
Toxicological evaluations in mammals for tolfenpyrad (B1681338) and its metabolites, including tolfenpyrad-benzoic acid, have focused on responses to repeated exposure, effects on major organ systems, and specific toxicities such as hepatotoxicity and neurotoxicity.
The most consistent finding across subchronic and chronic oral toxicity studies of the parent compound, tolfenpyrad, is the effect on body weight. federalregister.govfederalregister.gov Decreases in body weight and/or body weight gain have been observed in multiple species, including rats, mice, rabbits, and dogs. federalregister.govfederalregister.govregulations.gov Rats appear to be the most sensitive species to these effects, showing significant decreases in body weight at lower doses compared to other species. federalregister.govfederalregister.gov These body weight changes were often accompanied by decreased food consumption. federalregister.gov
In a 78-week study in mice, a No-Observed-Adverse-Effect-Level (NOAEL) was established based on decreased body weight gain and feed consumption at higher concentrations. fao.org Similarly, a 90-day subchronic toxicity study in rats showed effects on body weight and feed consumption. fao.org In a comparative 4-week dietary study in rats, the toxicity of tolfenpyrad was compared with its metabolites, this compound (PT-CA) and OH-PT. fao.org The study established a NOAEL for tolfenpyrad based on mild reductions in feed consumption and body weight gain, as well as pancreatic cell hypertrophy in females at higher doses. fao.org
| Species | Study Duration | Key Findings | Reference |
|---|---|---|---|
| Mouse | 78 weeks | Decreased body weight gain and feed consumption. NOAEL: 2.2 mg/kg bw/day. | fao.org |
| Mouse | 90 days | Increased AST activity, increased relative heart and liver weight. NOAEL: 15.9 mg/kg bw/day. | fao.org |
| Rat | 90 days | Decreased body weight gain and feed consumption in females. | fao.org |
| Rat | 104 weeks | Effects on feed intake, liver, kidneys, and mesenteric lymph nodes. NOAEL: 0.56 mg/kg bw/day. | fao.orgfsc.go.jp |
| Dog | 1 year | Effects on liver, kidneys, and mesenteric lymph nodes. NOAEL: 1 mg/kg bw/day. | fsc.go.jp |
Studies on tolfenpyrad have identified several organ systems affected by repeated exposure. The liver and kidneys are primary targets. federalregister.gov Following subchronic exposure in rats, effects such as increased liver and kidney weights, hypertrophy of these organs, and the presence of hyaline droplets in the kidney were observed. federalregister.gov In a 104-week study, effects were noted in the liver, kidneys, and mesenteric lymph nodes of rats. fao.org Similarly, a one-year study in dogs showed effects on the same organs. fsc.go.jp
This compound (PT-CA) is a significant and stable metabolite that can accumulate in tissues. Studies using radiolabeled tolfenpyrad showed that PT-CA is rapidly formed in the liver after absorption. who.int While most of the compound is excreted, residues have been found widely distributed in tissues, with the highest concentrations in the liver, kidney, bone marrow, and brown fat. fao.orgwho.int In kidney tissues, the benzoic acid metabolite could account for 58.2% to 62.6% of the total radioactive residue, indicating its significant presence in this organ system.
This compound (PT-CA) has been identified as a major and stable oxidative metabolite of tolfenpyrad in human liver models. nih.gov Research has demonstrated that both the parent compound, tolfenpyrad, and its metabolite, PT-CA, exhibit comparable metabolic profiles in human hepatic (HepG2) cells. nih.gov
Crucially, both compounds have been shown to significantly disrupt purine (B94841) and glutathione (B108866) metabolism. nih.gov These metabolic pathways are closely linked to processes of oxidative stress, mitochondrial damage, and ultimately, cell death. nih.gov The findings highlight the direct role of this compound in inducing hepatocytotoxicity and underscore the importance of considering this metabolite's toxicity in environmental risk assessments. nih.govctcc.online
The potential for neurotoxicity has been evaluated for tolfenpyrad, with a low level of concern being concluded from the available data. regulations.govregulations.gov Guideline acute and subchronic neurotoxicity studies conducted in rats did not reveal any evidence of neurotoxic effects. federalregister.govregulations.gov
While some clinical signs such as hunched posture, ataxia (impaired coordination), and hypoactivity were observed in studies with mice and dogs, these effects were generally considered to be agonal (occurring just before death). federalregister.govregulations.gov They were primarily seen at high doses, were not associated with any corresponding neuropathology, and were not noted in long-term chronic exposure studies. federalregister.govregulations.gov These transient effects are considered consistent with tolfenpyrad's mode of action as a mitochondrial inhibitor rather than being indicative of specific neurotoxicity. federalregister.gov
| Study Type | Species | Key Findings | Reference |
|---|---|---|---|
| Acute Neurotoxicity | Rat | No evidence of neurotoxicity observed. | federalregister.govregulations.gov |
| Subchronic Neurotoxicity | Rat | No clinical, functional, or histological signs of neurotoxicity. | fao.orgfao.org |
| 28-Day Toxicity | Mouse | Hunched posture, ataxia, and hypoactivity noted, but not seen in 90-day or chronic studies. | federalregister.govregulations.gov |
| 13-Week Toxicity | Dog | Decreased spontaneous movement and staggering gait observed. | federalregister.govregulations.gov |
Ecological Toxicity Profiles
The parent compound, tolfenpyrad, is classified as very highly toxic to both freshwater fish and aquatic invertebrates on an acute exposure basis. regulations.govregulations.govepa.gov However, research into the toxicity of its degradation products has revealed a significantly different profile for its metabolites.
Recent data demonstrates that degradates of tolfenpyrad, specifically including this compound (PT-CA), are much less toxic to fish than the parent compound. regulations.gov The toxicity of these metabolites is reported to be lower by at least three orders of magnitude. regulations.gov This substantial difference in toxicity has led regulatory bodies to focus on the parent compound, tolfenpyrad, as the primary residue of concern in aquatic risk assessments. regulations.gov
| Organism Group | Toxicity Classification | Endpoint (LC50/EC50) | Reference |
|---|---|---|---|
| Freshwater Fish | Very Highly Toxic | 0.16 µg a.i./L | regulations.gov |
| Estuarine/Marine Fish | Highly Toxic | 3.4 µg a.i./L | regulations.gov |
| Freshwater Invertebrates | Very Highly Toxic | 1.0 µg a.i./L | regulations.govregulations.gov |
Terrestrial Arthropod Impacts (e.g., Honeybees, Predaceous Insects)
The parent compound, tolfenpyrad, is recognized as being highly toxic to honeybees. regulations.gov It demonstrates an acute contact LD50 of 0.47 µg a.i./bee and an acute oral LD50 of 0.63 µg a.i./bee. regulations.gov Due to this high toxicity, risk mitigation measures, such as restricting applications during bloom periods, are recommended to avoid exposure to bees. regulations.gov The U.S. Environmental Protection Agency (EPA) has concluded that there are acute risk concerns for adult bees from on-field exposure to tolfenpyrad. regulations.gov
While extensive data exists for the parent compound, specific research on the direct impact of its metabolite, this compound, on honeybees is less prevalent in publicly available literature. However, given the persistence of this compound, its potential impact on pollinators and other non-target arthropods remains a consideration in environmental risk assessments.
Regarding other terrestrial arthropods, studies on the predaceous lacewing, Chrysoperla sinica, an important insect in crop pest management, have evaluated the impact of the parent compound tolfenpyrad. Research has indicated that tolfenpyrad is a medium-risk insecticide to the second-instar larvae of this beneficial insect. researchgate.net Sublethal concentrations of tolfenpyrad were found to affect the development, reproduction, and predatory ability of C. sinica. researchgate.net As with honeybees, direct toxicity data for this compound on predaceous insects is not as readily available.
Toxicity of Tolfenpyrad to Honeybees
| Exposure Route | Toxicity Value (LD50) |
|---|---|
| Acute Contact | 0.47 µg a.i./bee |
Avian Exposure and Risk Evaluation
The assessment of risk to avian species from tolfenpyrad and its metabolites involves evaluating both acute and chronic toxicity. For the parent compound, tolfenpyrad is classified as moderately toxic to birds on an acute oral exposure basis and slightly toxic on an acute dietary basis. regulations.gov Chronic effects, including impacts on egg production, have been observed in birds at various concentrations. regulations.gov
Recent data on the degradates of tolfenpyrad, including this compound (PT-CA), have indicated that they are significantly less toxic than the parent compound to fish. regulations.gov While this suggests a potential for lower toxicity in other species as well, specific avian toxicity data for this compound is limited in the reviewed literature. Risk assessments conducted by regulatory agencies have identified potential acute and chronic risks to birds from the use of the parent compound, tolfenpyrad. regulations.gov These assessments are based on risk quotients (RQs) that compare exposure levels to toxicity endpoints. regulations.govnih.gov
Avian Toxicity of Tolfenpyrad (Parent Compound)
| Species | Test | Toxicity Value | Classification |
|---|---|---|---|
| Bobwhite Quail (Colinus virginianus) | Acute Oral LD50 | 87 mg a.i./kg-bw | Moderately Toxic regulations.govregulations.gov |
| Bobwhite Quail (Colinus virginianus) | Acute Dietary LC50 | 1348 ppm | Slightly Toxic regulations.govregulations.gov |
| Mallard | Chronic Effects | Effects on egg production observed at 9.7 ppm | - |
Comparative Toxicity of this compound Versus Parent Tolfenpyrad
This compound (PT-CA) is a major and stable oxidative metabolite of tolfenpyrad. nih.gov Studies comparing the toxicity of this compound to its parent compound have revealed some key differences and similarities.
In terms of acute oral toxicity in rats, some studies have indicated that this compound has a slightly higher toxicity than tolfenpyrad. fao.org However, in a 4-week dietary study in rats, this compound demonstrated lower toxicity than the parent compound. fao.orgwho.int This suggests that the toxicological profile can vary depending on the duration and route of exposure.
Metabolomic studies have shown that both tolfenpyrad and this compound can disrupt purine and glutathione metabolism in hepatic cells, indicating a potential for hepatotoxicity from both compounds. nih.gov The comparable metabolic profiles and the stability of this compound highlight its non-negligible toxicity in environmental risk assessments. nih.govctcc.online In a fatal poisoning case, the major metabolite PT-CA was detected in post-mortem samples along with the parent compound. researchgate.netnih.gov
Comparative Acute Oral Toxicity in Rats
| Compound | LD50 Value |
|---|---|
| Tolfenpyrad | ≥ 75 - 113 mg/kg bw |
| This compound (PT-CA) | ≥ 15.4 mg/kg bw |
Data sourced from studies referenced in the text. fao.org
Table of Compound Names
| Abbreviation/Common Name | Chemical Name |
| Tolfenpyrad | 4-Chloro-3-ethyl-1-methyl-N-[[4-(4-methylphenoxy)phenyl]methyl]-1H-pyrazole-5-carboxamide |
| This compound (PT-CA) | 4-[4-[(4-chloro-3-ethyl-1-methylpyrazol-5-yl)carbonylaminomethyl]phenoxy]benzoic acid |
| OH-PT | 4-chloro-3-(1-hydroxyethyl)-1-methyl-N-[[4-(4-methylphenoxy)phenyl]methyl]-1H-pyrazole-5-carboxamide |
| OH-PT-CA | 4-[4-[[4-chloro-3-(1-hydroxyethyl)-1-methylpyrazol-5-yl]carbonylaminomethyl]phenoxy] benzoic acid |
| PT(A)-4OH | 4-Chloro-3-ethyl-N-(4-hydroxybenzyl)-1-methyl-1H-pyrazole-5-carboxamide |
| PAM | 4-(p-tolyloxy)benzylamine |
| PCA | 4-(p-tolyloxy)benzoic acid |
| T-CA | 4-(p-tolyloxy)benzoic acid |
| T-AM | 4-(p-tolyloxy)benzylamine |
| CA-T-CA | Not explicitly defined in sources |
| OH-T-CA | Not explicitly defined in sources |
| OH-PAM | 4-(p-tolyloxy)benzyl alcohol |
| DM-PT | Not explicitly defined in sources |
| Sul-OH-PT-CA | Not explicitly defined in sources |
| CO-PT | Not explicitly defined in sources |
Environmental Dynamics and Fate of Tolfenpyrad Benzoic Acid
Environmental Mobility and Distribution Characteristics
The movement and distribution of tolfenpyrad (B1681338) residues in the environment are characterized by a distinct contrast between the parent compound and its primary acidic metabolites. While tolfenpyrad itself exhibits limited movement, its degradates, including the benzoic acid metabolite PT-CA, are considerably more mobile.
Soil Mobility and Sorption Behavior
The mobility of a pesticide and its degradates in soil is largely determined by its tendency to adsorb to soil particles. This is scientifically quantified by the organic carbon-water (B12546825) partition coefficient (Koc). A high Koc value indicates strong binding to soil and low mobility, whereas a low Koc value suggests weaker binding and a higher potential for movement.
Studies show that the parent compound, tolfenpyrad, is immobile in soil environments. regulations.gov It binds strongly to soil particles, which limits its potential to leach into groundwater. In contrast, its major acidic degradates, PT-CA and PCA, are highly mobile. regulations.govregulations.gov Their low Koc values indicate a much weaker bond to soil particles, creating a higher potential for movement within the soil profile. regulations.gov
Potential for Surface Water Contamination via Runoff and Spray Drift
Pesticide residues can enter surface water bodies through two primary pathways: spray drift during application and surface runoff after application.
Spray Drift: This occurs when wind carries fine droplets of the pesticide spray away from the target area directly into adjacent water bodies. regulations.gov
Runoff: Tolfenpyrad, being immobile and strongly sorbed to soil, has the potential to contaminate surface water when soil particles it is attached to are eroded and carried into streams and rivers during rainfall events. regulations.gov Conversely, the high mobility of the degradates PT-CA and PCA means they can be readily transported dissolved in runoff water. regulations.gov
The combination of these pathways means that both the parent compound and its more mobile benzoic acid metabolite can contribute to the contamination of surface water.
Environmental Persistence and Stability
The persistence of a chemical in the environment is a measure of how long it remains in a particular compartment, such as soil or water, before being broken down. This is often expressed as a half-life (DT50), the time it takes for 50% of the initial amount to dissipate.
Stability in Soil and Aquatic Systems
Tolfenpyrad degrades at different rates depending on the environmental conditions. In soil, its persistence is highly dependent on the presence of oxygen. Under aerobic (oxygen-rich) conditions, tolfenpyrad degrades relatively quickly. One of its major degradation products in aerobic soil is the benzoic acid metabolite, PT-CA, which can reach maximum concentrations between 7 and 14 days after application. fsc.go.jp In anaerobic (oxygen-poor) conditions, such as in saturated or flooded soils, the degradation of tolfenpyrad is significantly slower. fsc.go.jp
In aquatic environments, tolfenpyrad is considered stable against hydrolysis, a process of breaking down in reaction with water. However, it is susceptible to degradation by sunlight (photolysis). fsc.go.jp
Bioaccumulation Potential in Food Webs
Bioaccumulation refers to the process by which organisms, such as fish, can accumulate a chemical in their tissues to concentrations higher than those in the surrounding environment. The potential for a chemical to bioaccumulate is often initially estimated from its octanol-water partition coefficient (Log Kow). A high Log Kow value (typically >3) suggests a tendency for the chemical to accumulate in fatty tissues.
Tolfenpyrad has a high Log Kow, indicating a potential for bioaccumulation. regulations.gov This potential is confirmed by studies measuring the bioconcentration factor (BCF), which compares the concentration of a chemical in an organism to the concentration in the surrounding water. A study on bluegill sunfish found a high BCF value for tolfenpyrad, confirming its potential to bioaccumulate in aquatic organisms. However, the measured BCF was lower than what would be predicted based on the Log Kow alone, which suggests that fish are able to metabolize and eliminate tolfenpyrad to some extent.
Advanced Analytical Methodologies for Tolfenpyrad Benzoic Acid Detection and Quantification
Chromatographic Techniques for Separation and Detection
Chromatographic methods are fundamental to the separation and subsequent detection of Tolfenpyrad-benzoic acid from complex sample matrices. Liquid and gas chromatography, coupled with mass spectrometry, are the most prominently used techniques.
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a powerful and widely adopted technique for the analysis of Tolfenpyrad (B1681338) and this compound. This method offers high sensitivity and specificity, allowing for the simultaneous identification and quantification of both the parent compound and its metabolite.
In a study analyzing plasma samples from a poisoning case, LC-MS was used to identify and quantify Tolfenpyrad and PTCA. researchgate.netepa.govoup.com The analysis confirmed the presence of both compounds, and quantitative analysis was performed using selected ion monitoring (SIM) mode. researchgate.netepa.govoup.com The calibration curves demonstrated good linearity within the concentration ranges of 0.1–4 µg/mL for Tolfenpyrad and 0.25–4 µg/mL for PTCA. researchgate.netepa.govoup.comresearchgate.net The concentrations in the studied plasma sample were determined to be 1.97 ± 0.02 µg/mL for Tolfenpyrad and 2.88 ± 0.04 µg/mL for PTCA. epa.govoup.comresearchgate.net
For the analysis of Tolfenpyrad in water samples, an independent laboratory validation of an analytical method using HPLC/MS/MS in the positive ion mode was conducted. epa.gov The limit of quantitation (LOQ) for this method was established at 0.01 µg/L, with a limit of detection (LOD) of 0.0025 µg/L. epa.gov
A modified QuEChERS method coupled with ultra-high performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) has been developed for the simultaneous determination of Tolfenpyrad and its metabolites in various tea matrices. mdpi.com This method showed excellent linearity with correlation coefficients ≥ 0.9945. mdpi.com
Table 1: LC-MS/MS Method Parameters for Tolfenpyrad and this compound Analysis
| Parameter | Plasma Analysis researchgate.netoup.com | Water Analysis epa.gov | Tea Analysis mdpi.com |
|---|---|---|---|
| Instrumentation | Agilent 1200 series HPLC with Agilent 6540 Q-TOF mass spectrometer | Applied Biosystems MDS/SCIEX API 4000 LC/MS/MS with Dionex Ultimate 3000 LC | UPLC-MS/MS |
| Column | Zorbax Extend C18 | Phenomenex Synergi Fusion RP | ACQUITY UPLC HSS T3 |
| Ionization Mode | Positive | Positive (Electrospray) | Not specified |
| Linearity (Tolfenpyrad) | 0.1–4 µg/mL | Not specified | R² ≥ 0.9945 |
| Linearity (PTCA) | 0.25–4 µg/mL | Not specified | R² ≥ 0.9945 |
| LOQ (Tolfenpyrad) | Not specified | 0.01 µg/L | ≤ 0.05 mg kg⁻¹ |
Gas chromatography-mass spectrometry (GC-MS) has also been employed for the analysis of Tolfenpyrad. However, its applicability for the simultaneous analysis of this compound is limited. In one study, while GC-MS analysis of a plasma sample revealed a peak corresponding to Tolfenpyrad, no peak for PTCA was detected, even at high concentrations. researchgate.net
For the determination of Tolfenpyrad residues in green tea, a GC-MS/MS method was established. nih.gov This method utilized a multiple reaction monitoring (MRM) mode for detection. nih.gov
Table 2: GC-MS Method Parameters for Tolfenpyrad Analysis
| Parameter | Plasma Analysis oup.com | Green Tea Analysis nih.gov |
|---|---|---|
| Instrumentation | Agilent 6890 GC with Agilent 5973 MS detector | GC-MS/MS |
| Column | Agilent DB-5MS | Not specified |
| Injector Temperature | 250°C | Not specified |
| Carrier Gas | Helium | Not specified |
| Detection Mode | Scan and SIM | Multiple Reaction Monitoring (MRM) |
High-Resolution Mass Spectrometry for Comprehensive Metabolite Identification
High-resolution mass spectrometry (HRMS) is instrumental in identifying unknown metabolites and confirming the structures of known ones. Its high mass accuracy allows for the determination of elemental compositions, which is a critical step in the identification process. nih.gov
Liquid chromatography-quadrupole time-of-flight mass spectrometry (LC-Q-TOF-MS) is a powerful HRMS technique used for the comprehensive analysis of Tolfenpyrad and its metabolites. In the investigation of a Tolfenpyrad poisoning case, LC-Q-TOF-MS analysis of a plasma extract revealed the presence of three previously unidentified metabolites in addition to Tolfenpyrad and PTCA. researchgate.netepa.govoup.com These metabolites were tentatively identified as hydroxy-TFP, dehydro-TFP, and hydroxy-PTCA. researchgate.netepa.govoup.com This highlights the capability of LC-Q-TOF-MS to elucidate metabolic pathways. The analysis was conducted on an Agilent 1200 series HPLC system coupled to an Agilent 6540 Q-TOF mass spectrometer. researchgate.netoup.com
Table 3: LC-Q-TOF-MS Parameters for Metabolite Identification
| Parameter | Value researchgate.netoup.com |
|---|---|
| Instrumentation | Agilent 1200 series HPLC with Agilent 6540 Q-TOF mass spectrometer |
| Column | Zorbax Eclipse Plus C18 |
| Column Temperature | 40°C |
| Mobile Phase | Aqueous ammonium (B1175870) formate (B1220265) (10 mmol/L) and acetonitrile (B52724) |
| Flow Rate | 0.2 mL/min |
Sample Preparation and Extraction Protocols
Effective sample preparation is a prerequisite for accurate and reliable analytical results. The goal is to extract the analytes of interest from the sample matrix while minimizing interferences.
The QuEChERS method is a widely used sample preparation technique, particularly for the analysis of pesticide residues in food and environmental samples. sigmaaldrich.comeurl-pesticides.eu It involves an extraction step with an organic solvent (typically acetonitrile) and a subsequent clean-up step using dispersive solid-phase extraction (dSPE). sigmaaldrich.com
A modified QuEChERS method has been developed and validated for the simultaneous determination of Tolfenpyrad and its metabolites in various tea matrices, including fresh tea shoots, green tea, and black tea. mdpi.com The optimization of this method involved testing different extraction solvents and dSPE sorbents to achieve satisfactory recovery and purification. mdpi.com For the extraction, 1%-formic acid in acetonitrile was found to be optimal. mdpi.com The clean-up step utilized a combination of C18, MgSO4, graphitized carbon black (GCB), and a novel carbon-based material (CNT-OH). mdpi.com This optimized method demonstrated good accuracy, with recoveries ranging from 75.38% to 109.90%, and high precision, with relative standard deviations (RSDs) between 1.43% and 19.09%. mdpi.com
Table 4: Optimized QuEChERS Method for Tea Samples
| Step | Optimized Conditions mdpi.com |
|---|---|
| Extraction Solvent | 1%-Formic acid in Acetonitrile |
| dSPE Sorbents | 50 mg C18, 50 mg MgSO4, 20 mg GCB, 20 mg CNT-OH |
| Recoveries | 75.38–109.90% |
| RSDs | 1.43–19.09% |
Application of Molecularly Imprinted Polymers for Selective Enrichment
Molecularly Imprinted Polymers (MIPs) are synthetic materials designed to have specific recognition sites for a target molecule, making them highly effective for selective sample enrichment. rsc.org In the context of Tolfenpyrad analysis, Magnetic Molecularly Imprinted Polymers (MMIPs) have been synthesized to serve as a selective sorbent for its extraction. mdpi.com
This innovative approach uses Tolfenpyrad as the template molecule during the polymerization process. mdpi.com Computational methods, such as density function theory, can be employed to predict the optimal functional monomer and its ratio to the template, ensuring the creation of highly selective binding sites. mdpi.com For Tolfenpyrad, 2-vinylpyridine (B74390) has been identified as a suitable functional monomer. mdpi.com The resulting MMIPs exhibit a high adsorption capacity for Tolfenpyrad, recorded at 7.20 mg/g, and demonstrate excellent selective extraction capabilities from complex matrices like lettuce. mdpi.com A key advantage of these MMIPs is their reusability, with the adsorption capacity not being significantly diminished after several uses. mdpi.com This methodology, combined with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), provides a robust and selective tool for the determination of Tolfenpyrad. mdpi.com
Method Validation and Performance Characteristics
Validation of analytical methods is essential to ensure that they are reliable and fit for purpose. This process involves evaluating several performance characteristics, including linearity, detection limits, accuracy, precision, and stability.
Method linearity is established by analyzing calibration standards across a range of concentrations. For Tolfenpyrad and its major metabolite, this compound (PT-CA), calibration curves have demonstrated good linearity over various concentration ranges. researchgate.net The limit of detection (LOD) represents the lowest concentration of an analyte that can be reliably detected, while the limit of quantification (LOQ) is the lowest concentration that can be measured with acceptable precision and accuracy. experimentjournal.com
Analytical methods developed for Tolfenpyrad and its metabolites have achieved low LODs and LOQs in diverse sample types, demonstrating high sensitivity. For instance, an LC-MS/MS method for plasma analysis showed linearity for PT-CA in the range of 0.25–4 µg/mL. researchgate.net In environmental water samples, methods have been validated with an LOQ as low as 0.01 µg/L and an LOD of 0.0025 µg/L. epa.gov For agricultural commodities, the LOQ can vary depending on the matrix; for example, an LOQ of 0.03 µg/g was established for mango fruit, while for cabbage, the LOQ was 0.01 mg/kg. experimentjournal.comamazonaws.com
| Matrix | Linearity Range | LOD | LOQ | Source |
|---|---|---|---|---|
| Plasma (for PT-CA) | 0.25–4 µg/mL | - | - | researchgate.net |
| Water | 2.0 to 150.0 µg/L | - | 2.0 µg/L | scielo.brresearchgate.net |
| Distilled & Surface Water | - | 0.0025 µg/L | 0.01 µg/L | epa.gov |
| Mango Fruit | 0.01-10.0 µg/mL | 0.01 µg/g | 0.03 µg/g | experimentjournal.com |
| Cabbage | 0.01 to 0.1 ppm | - | 0.01 mg/kg | amazonaws.com |
Accuracy, often assessed through recovery studies, measures the closeness of a result to the true value. Precision evaluates the repeatability of the method, typically expressed as the relative standard deviation (RSD). experimentjournal.comscielo.br Analytical methods for Tolfenpyrad consistently demonstrate high accuracy and precision.
Recovery studies involve fortifying blank samples with known concentrations of the analyte. Acceptable recovery rates are generally considered to be between 70% and 120%. scielo.br For Tolfenpyrad, mean recoveries from fortified artichoke flower heads were between 91% and 100%, with an RSD of ≤ 5%. regulations.gov In water analysis, a recovery of 102.41% with an RSD of 11.29% has been reported. scielo.brresearchgate.net The use of MMIPs for extraction from lettuce resulted in intra- and inter-day recoveries of 90.5–98.8% with RSDs between 1.4–5.2%. mdpi.com In mango fruit, average recoveries ranged from 84-93% with RSDs below 2%. experimentjournal.com
| Matrix | Fortification Levels | Average Recovery (%) | Relative Standard Deviation (RSD) (%) | Source |
|---|---|---|---|---|
| Lettuce (using MMIPs) | Not specified | 90.5 - 98.8 | 1.4 - 5.2 | mdpi.com |
| Artichoke Flower Heads | 0.01, 0.1, 1, or 3 ppm | 91 - 100 | ≤ 5 | regulations.gov |
| Water | 2, 90, 150 µg/L | 102.41 | 11.29 | scielo.brresearchgate.net |
| Mango Fruit | 0.03 and 0.3 µg/g | 84 - 93 | < 2 | experimentjournal.com |
| Bovine Tissues (for PT-CA) | 0.01 and 0.1 mg/kg | Generally 70-110 (some deviations noted) | Not specified | fao.org |
The stability of residues in samples during storage is a critical component of method validation, ensuring that the measured concentration reflects the original concentration at the time of sampling. Studies have demonstrated the freezer storage stability of Tolfenpyrad and its metabolites, including this compound (PT-CA), in a variety of matrices under typical storage conditions (e.g., -20 ± 5 °C). fao.orgfao.org
In plant matrices such as tomatoes, apples, lettuce, and grapes, residues of Tolfenpyrad have been shown to be stable for up to 18 months. fao.orgfao.org In animal products, Tolfenpyrad and PT-CA were stable in bovine muscle and kidney for 85 days, in fat for 99 days, and in milk for 177 days when stored at temperatures below 0 ºC. fao.org A study on mango fruit stored at both refrigerator (5 ± 3°C) and ambient temperatures (25 ± 5°C) for 30 days showed no significant loss of residues, with less than 3% dissipation observed. experimentjournal.com
| Matrix | Compound(s) | Storage Temperature | Demonstrated Stability Period | Source |
|---|---|---|---|---|
| Tomatoes, Apples, Lettuce, Grapes, Oranges etc. | Tolfenpyrad | -20 ± 5 °C | 18 months | fao.orgfao.org |
| Bovine Muscle & Kidney | Tolfenpyrad, PT-CA | < 0 °C | 85 days | fao.org |
| Bovine Fat | Tolfenpyrad, PT-CA | < 0 °C | 99 days | fao.org |
| Bovine Milk | Tolfenpyrad, PT-CA | < 0 °C | 177 days | fao.org |
| Mango Fruit | Tolfenpyrad | 5 ± 3°C and 25 ± 5°C | 30 days | experimentjournal.com |
Compound Names Mentioned in the Article
| Common Name/Abbreviation | Chemical Name |
|---|---|
| Tolfenpyrad | 4-chloro-3-ethyl-1-methyl-N-[[4-(4-methylphenoxy)phenyl]methyl]pyrazole-5-carboxamide |
| This compound (PT-CA) | 4-[4-[(4-chloro-3-ethyl-1-methylpyrazol-5-yl)carbonylaminomethyl]phenoxy]benzoic acid |
| 2-vinylpyridine | 2-ethenylpyridine |
Resistance and Adaptive Responses to Tolfenpyrad and Its Metabolite
Mechanisms of Insecticide Resistance
Insects have evolved a variety of strategies to counteract the toxic effects of insecticides. nih.gov These mechanisms can be broadly categorized into four main types: target-site resistance, metabolic resistance, reduced penetration (cuticular resistance), and behavioral resistance. pesticidestewardship.orgirac-online.orgahdb.org.uk Often, multiple mechanisms can be present within a single resistant population. epa.gov
Target-site resistance occurs when the insecticide's molecular target in the pest is modified, reducing the binding and efficacy of the compound. irac-online.orgahdb.org.uk Tolfenpyrad's mode of action is the inhibition of the mitochondrial complex I of the respiratory electron transport chain. who.intfao.org
While direct evidence in insects is still emerging, research on the bacterium Francisella tularensis provides insight into potential target-site resistance mechanisms. In this organism, point mutations in the nuoM gene, which encodes a subunit of the electron transport chain, were found to confer resistance to Tolfenpyrad (B1681338). nih.gov NuoM is a component of one of the proton translocation channels in NADH dehydrogenase I (Complex I) and is homologous to the mitochondrial ND4 subunit in higher organisms. nih.gov This suggests that similar mutations within the genes encoding Complex I subunits in insects could be a plausible mechanism for target-site resistance to Tolfenpyrad.
Metabolic resistance is a common and highly effective mechanism where insects use enzymes to detoxify the insecticide, often before it can reach its target site. nih.govirac-online.org These detoxification enzymes, such as cytochrome P450 monooxygenases, glutathione (B108866) S-transferases, and carboxylesterases, break down the toxic compounds into less harmful, more easily excreted substances. nih.govirac-online.org Studies indicate that Tolfenpyrad is extensively metabolized in organisms, with a key oxidative product being the stable and abundant metabolite Tolfenpyrad-benzoic acid (also known as PT-CA). nih.govresearchgate.net
Cytochrome P450s (P450s) are a major family of enzymes implicated in metabolic resistance to a wide array of insecticides. mdpi.comnih.govmyspecies.info Research has demonstrated that P450s play a significant role in conferring resistance to Tolfenpyrad.
A study on the malaria vector Anopheles gambiae found that specific P450s associated with pyrethroid resistance could also metabolize Tolfenpyrad. nih.gov Mosquitoes engineered to overexpress certain P450s showed significantly reduced mortality when exposed to Tolfenpyrad compared to control groups. nih.gov Specifically, overexpression of the enzyme CYP6M2 significantly decreased mortality, as did the overexpression of CYP6P3, albeit to a lesser extent. nih.gov This P450-mediated detoxification can be counteracted by synergists like piperonyl butoxide (PBO), a known P450 inhibitor. nih.gov The addition of PBO is likely to enhance the efficacy of Tolfenpyrad in P450-resistant mosquito populations. nih.gov
Table 1: Effect of P450 Overexpression on Tolfenpyrad Efficacy in Anopheles gambiae
| Mosquito Strain | Key Characteristic | Mortality (%) after Tolfenpyrad Exposure |
|---|---|---|
| Control | Susceptible | 87% |
| Transgenic Strain 1 | Overexpression of CYP6M2 | 35% |
| Transgenic Strain 2 | Overexpression of CYP6P3 | 32% |
Data sourced from a study on metabolic cross-resistance, highlighting significantly reduced mortality in P450-overexpressing strains compared to the control. nih.gov
In addition to target-site and metabolic resistance, insects can develop other defensive adaptations.
Cuticular Resistance: This involves modifications to the insect's outer cuticle, making it less permeable to insecticides. pesticidestewardship.orgirac-online.org A thicker or compositionally altered cuticle can slow the absorption of the toxicant, giving metabolic enzymes more time to detoxify it. irac-online.org While a common resistance strategy, specific studies documenting cuticular resistance to Tolfenpyrad are limited. However, some pyrethroid-resistant mosquito strains that exhibit cross-resistance to Tolfenpyrad are also known to possess cuticular resistance mechanisms. nih.gov
Behavioral Resistance: Pests may evolve behaviors to avoid contact with insecticides. pesticidestewardship.orgirac-online.org This can include leaving a treated area, ceasing to feed on a treated surface, or moving to untreated parts of a plant. irac-online.org This mechanism is well-documented for several insecticide classes, but specific research linking behavioral changes to Tolfenpyrad exposure is not yet prominent.
Cross-resistance occurs when a mechanism that confers resistance to one insecticide also provides resistance to another, often from a different chemical class. This is a significant challenge in resistance management.
There are conflicting reports regarding Tolfenpyrad's cross-resistance profile. Some industry literature suggests no cross-resistance with major insecticide classes like diamides, neonicotinoids, organophosphates, and pyrethroids. nichino-europe.com However, scientific evidence demonstrates a clear potential for metabolic cross-resistance.
Studies have shown that pyrethroid-resistant mosquito populations that overexpress certain cytochrome P450 enzymes also exhibit reduced susceptibility to Tolfenpyrad. nih.gov This indicates that the same P450 enzymes are capable of detoxifying both pyrethroids and Tolfenpyrad, creating a direct metabolic cross-resistance pathway. nih.gov Conversely, Tolfenpyrad may be effective against pests that have developed resistance to carbamate and organophosphate insecticides, which often rely on different resistance mechanisms like insensitive acetylcholinesterase. researchgate.net
Metabolic Resistance and Detoxification Pathways
Biological Adaptations in Non-Target Organisms
The metabolic processes that affect insecticides are not limited to target pests. Non-target organisms, including mammals, also possess enzyme systems that metabolize these compounds. Recent research has focused on the biotransformation of Tolfenpyrad and the subsequent cellular impact of its metabolite, this compound (PT-CA), in human cells.
Alterations in Microbial Symbiotes (e.g., Gut Microbiota)
Exposure to the insecticide Tolfenpyrad can lead to significant alterations in the composition of microbial symbionts within organisms, particularly the gut microbiota. nih.govbeyondpesticides.org These changes can be a component of the adaptive response of the host organism to the chemical stressor. The gut microbiome plays a crucial role in the health of its host, including functions related to digestion, immunity, and even the metabolism of foreign compounds like pesticides. beyondpesticides.orgnih.gov Therefore, shifts in its composition can have profound physiological consequences.
Research on the silkworm, Bombyx mori, has demonstrated that exposure to Tolfenpyrad can alter the microbial community in the midgut. nih.gov A study investigating the effects of sublethal Tolfenpyrad exposure found notable changes in the relative abundances of specific bacterial genera. nih.gov Specifically, the relative abundances of Enterobacter and Staphylococcus were observed to increase following stimulation with Tolfenpyrad. nih.gov Conversely, the same study noted a decrease in the relative abundances of Tyzzerella and Methylobacterium-Methylorubrum. nih.gov These findings suggest that Tolfenpyrad exposure creates a selective pressure in the gut environment, favoring the proliferation of some bacterial groups while inhibiting others.
The alteration of gut microbiota is a recognized mechanism that can contribute to insecticide resistance in insects. researchgate.net Symbiotic bacteria can contribute to the detoxification of insecticides, and changes in the microbial community could potentially enhance the host's ability to metabolize or degrade the toxic compound. aist.go.jpmdpi.com While the direct role of the observed microbial shifts in conferring Tolfenpyrad resistance in silkworms was not explicitly quantified in the study, it is a plausible adaptive response. nih.gov The study concluded that altering the microbial composition in the midgut is one of the ways silkworms respond to the toxicity of Tolfenpyrad. nih.gov
Below is a data table summarizing the observed changes in the gut microbiota of silkworms upon Tolfenpyrad exposure.
| Bacterial Genus | Effect of Tolfenpyrad Exposure |
| Enterobacter | Increased relative abundance nih.gov |
| Staphylococcus | Increased relative abundance nih.gov |
| Tyzzerella | Decreased relative abundance nih.gov |
| Methylobacterium-Methylorubrum | Decreased relative abundance nih.gov |
Gene Expression Modulation in Response to Exposure
Exposure to Tolfenpyrad and its metabolites can induce significant changes in gene expression within an organism as part of its adaptive and stress response mechanisms. These modulations can occur in genes related to detoxification, immune response, and other critical physiological pathways.
In the silkworm, Bombyx mori, transcriptome sequencing revealed significant changes in the expression of genes involved in the biodegradation and metabolism of xenobiotics, as well as in the immune and digestive systems after treatment with Tolfenpyrad. nih.gov This indicates a broad-ranging molecular response to the insecticide. The induction of detoxification-related gene expression is a key mechanism by which insects can develop resistance to pesticides. nih.gov
Further research on the bacterium Francisella tularensis has identified specific genetic mutations that confer resistance to Tolfenpyrad. nih.gov A chemical genetic approach found that mutations in two particular genes were responsible for this resistance:
nuoM : A subunit of the electron transport chain.
osrR : A transcriptional regulator. nih.gov
Point mutations within the osrR gene, which is an AraC family transcriptional regulator, were shown to confer resistance to Tolfenpyrad. nih.gov The OsrR regulator is involved in the response to oxidative stress. nih.gov This finding is significant as it highlights a specific molecular pathway that can be altered to overcome the toxic effects of Tolfenpyrad. The study also noted that OsrR point mutants showed attenuated growth in interferon-gamma-stimulated macrophages, indicating a role for this gene in resisting clearance by the host immune system. nih.gov
In zebrafish embryos, exposure to Tolfenpyrad has been shown to induce the expression of apoptosis-related genes, including p53, puma, caspase-3, and caspase-9. researchgate.net This suggests that at a cellular level, Tolfenpyrad exposure can trigger programmed cell death pathways.
The following table summarizes key genes and gene families that have been shown to have altered expression in response to Tolfenpyrad exposure in various organisms.
| Gene/Gene Family | Organism | Effect of Tolfenpyrad Exposure |
| Xenobiotics biodegradation and metabolism genes | Bombyx mori (Silkworm) | Significant changes in expression nih.gov |
| Immune system genes | Bombyx mori (Silkworm) | Significant changes in expression nih.gov |
| Digestive system genes | Bombyx mori (Silkworm) | Significant changes in expression nih.gov |
| nuoM | Francisella tularensis | Mutations confer resistance nih.gov |
| osrR | Francisella tularensis | Point mutations confer resistance nih.gov |
| p53 | Danio rerio (Zebrafish) | Upregulation of expression researchgate.net |
| puma | Danio rerio (Zebrafish) | Upregulation of expression researchgate.net |
| caspase-3 | Danio rerio (Zebrafish) | Upregulation of expression researchgate.net |
| caspase-9 | Danio rerio (Zebrafish) | Upregulation of expression researchgate.net |
Future Research Directions and Unexplored Avenues
Comprehensive Human Health Risk Assessment Integrating Metabolite Toxicity
Current human health risk assessments for Tolfenpyrad (B1681338) primarily focus on the parent compound, with limited, though significant, data on its metabolites. Tolfenpyrad is metabolized extensively, with Tolfenpyrad-benzoic acid (PT-CA) being a major metabolite detected in plasma, liver, and kidney. fao.org This indicates significant systemic exposure to the metabolite following ingestion of the parent compound.
Future research must prioritize a more integrated approach to risk assessment. Acute oral toxicity studies have indicated that PT-CA may be slightly more toxic than Tolfenpyrad itself. fao.org However, a significant data gap exists regarding the long-term and developmental toxicity of PT-CA. fao.orgwho.int This lack of data hampers the ability to refine dietary exposure assessments and establish the relative potency of the metabolite compared to the parent compound. who.int Studies on tea have shown that the leaching rate of PT-CA from dry leaves into the infusion is substantially higher than that of Tolfenpyrad, suggesting that PT-CA could pose a greater potential risk to tea consumers. nih.govresearchgate.net Therefore, comprehensive, long-term toxicological studies on PT-CA are essential. These studies should form the basis of an integrated risk assessment model that considers the combined and cumulative effects of both Tolfenpyrad and its key metabolites, particularly this compound.
Table 1: Acute Oral Toxicity of Tolfenpyrad and its Metabolites in Rats
| Compound | LD50 (mg/kg bw) | Relative Toxicity |
|---|---|---|
| Tolfenpyrad | ≥ 75 - 113 | - |
| PT-CA (this compound) | ≥ 15.4 | Slightly more toxic than Tolfenpyrad |
| OH-PT | ≥ 35.5 | Slightly more toxic than Tolfenpyrad |
| Other Metabolites (T-CA, T-AM, etc.) | Low acute toxicity | Less toxic than Tolfenpyrad |
Data sourced from JMPR 2005 evaluations. fao.org
Long-Term Ecological Impact Studies on Diverse Ecosystems
The environmental fate of this compound is a significant concern due to its physicochemical properties. While the parent compound, Tolfenpyrad, is expected to be immobile in soil, its breakdown product PT-CA is predicted to be highly mobile. regulations.gov This high mobility increases the potential for leaching into groundwater and contamination of aquatic environments.
Current ecological risk assessments have largely concentrated on Tolfenpyrad, which is known to pose risks to a variety of non-target organisms, including birds, mammals, fish, and aquatic invertebrates. regulations.gov While some data suggest that Tolfenpyrad degradates are substantially less toxic to certain aquatic organisms like rainbow trout than the parent compound, these findings are not comprehensive. regulations.gov There is a distinct lack of long-term, ecosystem-level studies focused specifically on the impact of this compound. Future ecological research should include multi-species studies in various environmental compartments (soil, sediment, water) to understand the chronic effects of PT-CA on community structure, function, and biodiversity. Investigating its potential for long-range transport and its effects on sensitive ecosystems far from the point of application is also a critical research need.
Development of Advanced Bioremediation and Degradation Technologies
Given that Tolfenpyrad is characterized by moderate degradation in the environment, its residues and those of its metabolites can persist. regulations.gov The high mobility of this compound in soil further complicates this issue, creating a need for effective remediation strategies. regulations.gov
Future research should focus on the development of advanced technologies for the degradation and bioremediation of both Tolfenpyrad and this compound. While general studies on the microbial degradation of pesticides and related aromatic compounds like 3-phenoxy benzoic acid exist, specific pathways for Tolfenpyrad metabolites are not well-established. mdpi.comnih.gov Research should be directed towards identifying and isolating microbial strains (bacteria and fungi) capable of efficiently degrading this compound. mdpi.com Exploring the enzymatic pathways involved in its breakdown could lead to the development of enzyme-based bioremediation technologies. researchgate.net Furthermore, advanced oxidation processes (AOPs) and other chemical degradation technologies should be investigated for their efficacy in removing this compound from contaminated water and soil.
Deeper Mechanistic Elucidation of Sublethal and Chronic Effects
The primary mode of action for Tolfenpyrad is the inhibition of the mitochondrial electron transport chain at complex I. fao.orgoup.com This mechanism disrupts cellular respiration and energy production. Studies on the parent compound have demonstrated that sublethal exposure in non-target insects can lead to significant oxidative stress, an imbalance in reactive oxygen species (ROS), and subsequent cellular damage. nih.gov
It is crucial to elucidate whether this compound shares this mode of action or exhibits different or additional toxicological mechanisms. Future research should employ advanced molecular and cellular techniques to investigate the specific interactions of PT-CA with cellular targets. Studies should focus on its effects on mitochondrial function, the induction of oxidative stress, and potential genotoxicity. Understanding the chronic and sublethal effects, even at low environmental concentrations, is vital for assessing the full scope of its potential impact on both human health and non-target organisms.
Predictive Modeling for Environmental Fate and Bioaccumulation Dynamics
Predictive modeling is an essential tool for forecasting the environmental behavior of chemical compounds. For this compound, its high mobility in soil is a key parameter that needs to be incorporated into robust environmental fate models. regulations.gov While the parent compound has a potential for bioaccumulation based on its partition coefficient, studies in rats have not shown evidence of this. regulations.gov The bioaccumulation potential of the more mobile PT-CA, however, remains an open question.
Future research should focus on developing and validating specific predictive models for the environmental fate and transport of this compound. These models should simulate its movement through different soil types, its potential to leach into groundwater, and its persistence in aquatic systems. Additionally, Quantitative Structure-Activity Relationship (QSAR) models and bioaccumulation models should be developed to predict the potential for this compound to accumulate in food webs. These predictive tools are invaluable for regulatory agencies in conducting prospective risk assessments and establishing environmental quality standards.
Structure-Activity Relationship (SAR) Studies for Metabolite-Specific Biological Effects
Tolfenpyrad is metabolized into a variety of compounds, including this compound (PT-CA) and several hydroxylated forms. who.intfsc.go.jp Toxicological data, though limited, shows that the acute toxicity of these metabolites can vary, with PT-CA being slightly more toxic than the parent compound. fao.org This variability underscores the importance of understanding how chemical structure relates to biological activity.
A focused effort in Structure-Activity Relationship (SAR) studies is needed. By comparing the chemical structures of Tolfenpyrad and its various metabolites (e.g., PT-CA, OH-PT, OH-PT-CA) with their corresponding toxicological data, it may be possible to identify specific structural features (toxicophores) responsible for their biological effects. who.int Such studies would enable the prediction of toxicity for other, less-studied metabolites and degradation products. This predictive capability is crucial for a more proactive and comprehensive approach to risk assessment, allowing for the early identification of potentially hazardous transformation products without the need for extensive animal testing for every single metabolite.
Q & A
Q. What methodologies are recommended for detecting synergistic or antagonistic interactions between this compound and co-administered agrochemicals?
- Methodological Answer : Apply the Chou-Talalay combination index (CI) method in vitro. Test fixed-ratio mixtures (e.g., 1:1, 1:3) and analyze data using CompuSyn software. For field studies, use factorial experimental designs and ANOVA to isolate interaction effects .
Data Analysis and Reproducibility
Q. How can researchers ensure reproducibility of toxicity assays involving this compound?
- Methodological Answer : Adhere to OECD Guidelines (e.g., Test No. 471 for genotoxicity) and document all variables (e.g., solvent purity, cell passage number). Share raw data and analysis scripts via repositories like Zenodo. Use inter-laboratory ring tests to validate protocols .
Q. What statistical approaches are robust for analyzing clustered data in ecotoxicology studies of this compound?
- Methodological Answer : Employ mixed-effects models to account for nested observations (e.g., repeated measures across time points or geographic clusters). Use R packages like
lme4or SAS PROC MIXED. Report variance components and intraclass correlation coefficients (ICCs) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
